molecular formula C6H8BiKO7 B1667448 Wismutsubcitrat CAS No. 57644-54-9

Wismutsubcitrat

Katalognummer: B1667448
CAS-Nummer: 57644-54-9
Molekulargewicht: 440.20 g/mol
InChI-Schlüssel: ZBCVUEHBBZTSOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bismuth-Tripotassiumdicitrat, auch bekannt als Bismuthsubcitrat, ist eine chemische Verbindung mit der Formel C12H10BiK3O14. Es ist ein Bismuthsalz der Zitronensäure und wird in der Medizin aufgrund seiner gastroprotektiven Eigenschaften häufig eingesetzt. Diese Verbindung ist besonders wirksam bei der Behandlung von Magengeschwüren und Helicobacter-pylori-Infektionen .

Wissenschaftliche Forschungsanwendungen

Bismuth-Tripotassiumdicitrat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Bismuth-Tripotassiumdicitrat beinhaltet die Bildung einer Schutzschicht auf der Magen-Darm-Schleimhaut. Diese Schicht schützt die Schleimhaut vor den korrosiven Auswirkungen von Magensäure und fördert die Heilung. Die Verbindung hemmt auch die Aktivität von Pepsin, einem Enzym, das Proteine im Magen abbaut . Darüber hinaus haben Bismuthionen antimikrobielle Eigenschaften, die zur Ausrottung von Helicobacter pylori beitragen .

Wirkmechanismus

Target of Action

Bismuth subcitrate primarily targets the gastric mucosa and the bacterium Helicobacter pylori . The compound’s action on the gastric mucosa helps in the treatment of gastroduodenal disorders .

Mode of Action

It is believed to affect the bacterial cell membrane, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms . It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity .

Biochemical Pathways

Bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms . The proteome work and in vitro studies all supported that enzyme inhibition, attenuated ROS defense, disruption of the intracellular iron metabolism, and reduced bacterium-host cell adhesion are the principal mechanisms underlying the actions of bismuth against H. pylori .

Pharmacokinetics

Bismuth subcitrate is orally absorbed and distributed throughout the entire body . Bismuth is highly bound to plasma proteins (>90%). The elimination half-life of bismuth is approximately 5 days in both blood and urine . Elimination of bismuth is primarily through urinary and fecal excretion . The average urinary elimination of bismuth is 2.6% per day in the first two weeks after discontinuation, suggesting tissue accumulation and slow elimination .

Result of Action

The result of bismuth subcitrate’s action is the effective treatment of gastroduodenal disorders, including peptic ulcer and gastro-oesophageal reflux disease (GORD) . It is also used in combination with other drugs to treat Helicobacter pylori infection .

Action Environment

Research is ongoing to develop new bismuth compounds and approaches to overcome this challenge . Environmental factors such as pH and the presence of other substances can influence the action, efficacy, and stability of bismuth subcitrate .

Biochemische Analyse

Biochemical Properties

Bismuth subcitrate plays a significant role in biochemical reactions, particularly in the gastrointestinal tract. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with the enzyme urease, which is produced by Helicobacter pylori. Bismuth subcitrate inhibits urease activity, reducing the bacterium’s ability to neutralize stomach acid and thereby aiding in its eradication . Additionally, bismuth subcitrate binds to the gastric mucus layer, forming a protective barrier against hydrochloric acid (HCl) and pepsin . This interaction enhances mucus glycoprotein secretion and promotes the accumulation of epidermal growth factor around ulcers, facilitating healing .

Cellular Effects

Bismuth subcitrate exerts various effects on different cell types and cellular processes. It has been shown to increase mucus glycoprotein secretion in gastric epithelial cells, enhancing the protective mucus layer . This compound also influences cell signaling pathways by inhibiting the synthesis of prostaglandins responsible for inflammation and hypermotility . Furthermore, bismuth subcitrate has cytoprotective effects, increasing mucosal secretion of bicarbonate and prostaglandins, which help maintain the integrity of the gastric mucosa .

Molecular Mechanism

At the molecular level, bismuth subcitrate exerts its effects through several mechanisms. It binds to the gastric mucus layer, acting as a diffusion barrier to HCl . This compound also inhibits the activity of urease, an enzyme produced by Helicobacter pylori, by binding to its active site and preventing the hydrolysis of urea into ammonia and carbon dioxide . Additionally, bismuth subcitrate disrupts the intracellular iron metabolism of Helicobacter pylori, attenuating its defense against reactive oxygen species (ROS) and reducing its adhesion to host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bismuth subcitrate change over time. Studies have shown that its concentration in the gastric mucosa decreases progressively over 72 hours after administration . This compound is relatively stable, but its degradation products, such as bismuth oxychloride and bismuth hydroxide, also contribute to its therapeutic effects . Long-term studies have demonstrated that bismuth subcitrate maintains its cytoprotective and antimicrobial properties over extended periods .

Dosage Effects in Animal Models

The effects of bismuth subcitrate vary with different dosages in animal models. Excessive doses can lead to toxic effects, including darkening of the tongue and stools, nausea, vomiting, and bone and joint toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Bismuth subcitrate is involved in several metabolic pathways. It disrupts the central carbon metabolism of Helicobacter pylori, inhibiting the tricarboxylic acid (TCA) cycle and urease activity . This disruption leads to oxidative stress and reduced energy production in the bacterium . Additionally, bismuth subcitrate induces extensive down-regulation of the metabolome, affecting various metabolic processes within Helicobacter pylori .

Transport and Distribution

Bismuth subcitrate is transported and distributed within cells and tissues through various mechanisms. It binds to the gastric mucus layer, forming a protective coat over the gastric mucosa and ulcer base . This compound is also absorbed in the stomach and small intestine, with its distribution influenced by factors such as pH and the presence of other compounds . Bismuth subcitrate’s transport and distribution are essential for its therapeutic effects, as it needs to reach the target sites within the gastrointestinal tract.

Subcellular Localization

The subcellular localization of bismuth subcitrate plays a crucial role in its activity and function. Studies have shown that it localizes to the brush border membrane and cytosol of duodenal enterocytes . This localization allows bismuth subcitrate to interact with various biomolecules and exert its protective and antimicrobial effects. Additionally, the compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bismuth-Tripotassiumdicitrat kann durch Reaktion von Bismutnitrat mit Kaliumcitrat in einer wässrigen Lösung synthetisiert werden. Die Reaktion beinhaltet typischerweise das Auflösen von Bismutnitrat in Wasser und anschliessendes Zugeben von Kaliumcitrat unter kontrollierten Bedingungen, um die gewünschte Verbindung zu bilden .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Produktion von Bismuth-Tripotassiumdicitrat grosstechnische Reaktionen in Reaktoren, in denen Bismutnitrat und Kaliumcitrat in präzisen stöchiometrischen Verhältnissen gemischt werden. Das Reaktionsgemisch wird anschliessend Filtrations- und Trocknungsprozessen unterzogen, um das Endprodukt in kristalliner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bismuth-Tripotassiumdicitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Wichtigste gebildete Produkte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Bismuth-Tripotassiumdicitrat ist aufgrund seiner spezifischen Formulierung einzigartig, die eine ausgewogene Kombination aus Bismuth- und Citrationen bietet. Diese Kombination verstärkt seine gastroprotektiven und antimikrobiellen Eigenschaften und macht es besonders wirksam bei der Behandlung von Magengeschwüren und Helicobacter-pylori-Infektionen .

Eigenschaften

{ "Design of the Synthesis Pathway": "Bismuth subcitrate can be synthesized by reacting bismuth oxide with citric acid in the presence of water. The reaction results in the formation of bismuth citrate which is then further treated with sodium hydroxide to obtain bismuth subcitrate.", "Starting Materials": [ "Bismuth oxide", "Citric acid", "Water", "Sodium hydroxide" ], "Reaction": [ "Bismuth oxide is added to a mixture of citric acid and water.", "The mixture is heated and stirred until a clear solution is obtained.", "The solution is allowed to cool to room temperature.", "Sodium hydroxide solution is added to the cooled solution.", "The resulting precipitate is washed with water and dried to obtain bismuth subcitrate." ] }

Colloidal bismuth subcitrate is very effective in the treatment of gastroduodenal disorders and appears to act via several mechanisms. It has little acid-neutralizing effect and does not affect acid secretion. It is uncertain whether it affects pepsin secretion, but it does inhibit peptic activity. It causes an increase in mucus glycoprotein secretion and may also bind to the gastric mucus layer to act as a diffusion barrier to HCl. It accelerates ulcer healing and causes an accumulation of epidermal growth factor around the ulcer. In addition, it has a cytoprotective effect and increases mucosal secretion of prostaglandins and bicarbonate. It has bactericidal effects against Helicobacter pylori (which is associated with gastritis and peptic ulcers). It also prevents adhesion of H. pylori to epithelial cells and can inhibit enzymes secreted by H. pylori, such as proteases, lipases, glycosidases, and phospholipases.

CAS-Nummer

57644-54-9

Molekularformel

C6H8BiKO7

Molekulargewicht

440.20 g/mol

IUPAC-Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C6H8O7.Bi.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;

InChI-Schlüssel

ZBCVUEHBBZTSOB-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]

Kanonische SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K].[Bi]

Aussehen

Solid powder

57644-54-9

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Bi-citrate
Biselic
Bismofarma
bismuth citrate
bismuth subcitrate
bismuth tripotassium dicitrate
colloidal bismuth subcitrate
De-Nol
De-Noltab
DeNol
Gastrodenol
Sucrato
tripotassium-dicitrato bismuthate
Ventrisol-polfa

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gastrodenol
Reactant of Route 2
Gastrodenol
Reactant of Route 3
Gastrodenol
Reactant of Route 4
Gastrodenol
Reactant of Route 5
Gastrodenol
Reactant of Route 6
Gastrodenol
Customer
Q & A

Q1: How does bismuth subcitrate exert its therapeutic effect in the gastrointestinal tract?

A1: While the exact mechanism of action is not fully understood, bismuth subcitrate appears to have multiple effects in the gastrointestinal tract. It possesses bactericidal activity against Helicobacter pylori, likely due to its ability to accumulate in the gastric mucus and disrupt bacterial enzyme activity. [, , ] Additionally, it exhibits gastroprotective properties, potentially through stimulating prostaglandin synthesis, enhancing mucosal bicarbonate secretion, and promoting epithelial cell proliferation. [, , , , ]

Q2: Does Helicobacter pylori infection impact bismuth subcitrate's activity?

A2: Yes, research indicates that Helicobacter pylori infection can reduce the ability of gastric mucus to concentrate bismuth subcitrate. This reduction may limit the attainment of optimal concentrations necessary for bactericidal activity. []

Q3: How does bismuth subcitrate interact with the gastric mucosa at the cellular level?

A3: Following oral administration, bismuth subcitrate can penetrate the gastric mucus layer and enter mucosal cells. Electron microscopy studies show bismuth accumulation within the mucus, intercellular spaces, and intracellularly, particularly in the upper parts of gastric pits. [] This uptake and subcellular localization likely contribute to its therapeutic effects.

Q4: What is the molecular formula and weight of bismuth subcitrate?

A4: The exact molecular formula of bismuth subcitrate, also known as colloidal bismuth subcitrate (CBS), is complex and not fully defined due to its colloidal nature. It is a citrate salt of bismuth, with a variable composition of bismuth and citrate ions.

Q5: Is there spectroscopic data available for bismuth subcitrate?

A5: While spectroscopic data is limited due to the complexity of the compound, techniques like atomic absorption spectrophotometry are used to measure bismuth concentrations in various samples, including mucus and blood. [, ]

Q6: How does the stability of bismuth subcitrate vary under different conditions?

A6: The stability of bismuth subcitrate can be influenced by factors like pH and storage conditions. Research suggests that its solubility, and thus potentially its stability, varies with pH, being least soluble in the pH range of 1.1 to 3.25. []

Q7: Does bismuth subcitrate exhibit any catalytic properties?

A7: While not typically known for its catalytic properties, recent research suggests that bismuth subcitrate may exert allosteric inhibitory effects on the 3CL protease of coronaviruses. [] This finding highlights its potential for antiviral drug development.

Q8: Have computational methods been used to study bismuth subcitrate?

A8: Yes, molecular dynamics (MD) simulations have been employed to investigate the interaction of bismuth subcitrate with biological targets, particularly the SARS-CoV-2 3CL protease. These simulations provide insights into the molecular mechanisms underlying its potential antiviral activity. []

Q9: What are the common formulations of bismuth subcitrate?

A9: Bismuth subcitrate is commonly formulated as tablets or capsules for oral administration. [, , , ]

Q10: How is bismuth subcitrate absorbed, distributed, metabolized, and excreted?

A10: While primarily considered a topical agent within the gastrointestinal tract, bismuth subcitrate does undergo some absorption. [] Following absorption, bismuth is distributed to various tissues, with a tendency to accumulate in the kidneys and liver. Excretion primarily occurs through the kidneys. [, ]

Q11: How do blood bismuth levels change during and after bismuth subcitrate treatment?

A11: Blood bismuth levels fluctuate depending on the dose and duration of bismuth subcitrate administration. During treatment, blood levels rise and then gradually decline after treatment cessation. [, ]

Q12: What are the common in vitro and in vivo models used to study bismuth subcitrate?

A12: In vitro studies often utilize isolated gastric and duodenal mucosal tissues from various species, including rats and amphibians, to investigate bismuth subcitrate's effects on bicarbonate secretion and prostaglandin production. [, ] In vivo studies frequently employ rodent models to assess its impact on gastric lesions induced by agents like ethanol. [, , ]

Q13: Is there evidence supporting the efficacy of bismuth subcitrate in treating peptic ulcer disease?

A13: Yes, multiple clinical trials have demonstrated the efficacy of bismuth subcitrate in promoting duodenal ulcer healing, particularly when combined with antibiotics. [, , , , ] Furthermore, some studies suggest it may offer a lower relapse rate compared to H2 receptor antagonists. []

Q14: Are there known mechanisms of resistance to bismuth subcitrate in Helicobacter pylori?

A14: While resistance to bismuth subcitrate alone is relatively uncommon, it can occur. [] The mechanisms are not fully elucidated but may involve reduced uptake or increased efflux of bismuth from bacterial cells.

Q15: What are the potential toxic effects associated with bismuth subcitrate?

A15: While generally considered safe at therapeutic doses, high doses or prolonged use of bismuth subcitrate can lead to bismuth toxicity. [, , ] This toxicity can manifest as neurological symptoms (bismuth encephalopathy) or kidney damage (nephrotoxicity).

Q16: Are there specific drug delivery strategies employed to enhance bismuth subcitrate's efficacy?

A16: While current formulations primarily rely on oral administration, research explores alternative delivery methods. One study investigates the potential of using lichens to mitigate the genotoxicity of bismuth subcitrate, suggesting a possible avenue for targeted delivery and reduced side effects. []

Q17: Are there specific biomarkers used to monitor bismuth subcitrate treatment response?

A17: Besides endoscopic evaluation of ulcer healing, serum IgG levels against Helicobacter pylori have been used as a marker of infection and treatment success in patients with non-ulcer dyspepsia treated with bismuth subcitrate. []

Q18: Which analytical techniques are commonly employed for bismuth subcitrate analysis?

A18: Atomic absorption spectrophotometry is frequently used to measure bismuth concentrations in various samples. [, ] Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole in pharmaceutical dosage forms. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.